[2-imino-5-oxo-1-benzyl(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-y l)]-N-(2-phenylethyl)carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-imino-5-oxo-1-benzyl(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl)]-N-(2-phenylethyl)carboxamide is a complex organic compound with a unique structure that combines multiple heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-imino-5-oxo-1-benzyl(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl)]-N-(2-phenylethyl)carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core heterocyclic structure, followed by functionalization to introduce the imino, oxo, and carboxamide groups. Common reagents used in these reactions include various amines, aldehydes, and carboxylic acids, under conditions such as reflux or catalytic hydrogenation .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques .
Chemical Reactions Analysis
Types of Reactions
[2-imino-5-oxo-1-benzyl(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl)]-N-(2-phenylethyl)carboxamide undergoes various chemical reactions, including:
Oxidation: Can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imino or oxo groups
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology
In biological research, [2-imino-5-oxo-1-benzyl(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl)]-N-(2-phenylethyl)carboxamide is studied for its potential as a therapeutic agent. It has shown promise in preliminary studies for its ability to interact with specific biological targets .
Medicine
In medicine, this compound is being investigated for its potential use in drug development. Its ability to modulate biological pathways makes it a candidate for the treatment of various diseases, including cancer and neurological disorders .
Industry
In industry, this compound is used in the development of advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers .
Mechanism of Action
The mechanism of action of [2-imino-5-oxo-1-benzyl(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl)]-N-(2-phenylethyl)carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 1-Benzyl-2-imino-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide
- Ethyl 1-benzyl-2-imino-8-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate
Uniqueness
The uniqueness of [2-imino-5-oxo-1-benzyl(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl)]-N-(2-phenylethyl)carboxamide lies in its specific combination of functional groups and heterocyclic rings. This structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C27H23N5O2 |
---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
7-benzyl-6-imino-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C27H23N5O2/c28-24-21(26(33)29-15-14-19-9-3-1-4-10-19)17-22-25(32(24)18-20-11-5-2-6-12-20)30-23-13-7-8-16-31(23)27(22)34/h1-13,16-17,28H,14-15,18H2,(H,29,33) |
InChI Key |
ZUAJBEDDPHTVIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC3=C(N=C4C=CC=CN4C3=O)N(C2=N)CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.